molecular formula C22H25NO3 B3009538 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one CAS No. 431938-85-1

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one

Cat. No. B3009538
CAS RN: 431938-85-1
M. Wt: 351.446
InChI Key: SSLUDQMMOZJWCI-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one, also known as 6-APB, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1990s, and its popularity has been increasing in recent years due to its psychoactive effects.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine, which leads to an increase in their levels in the synaptic cleft. This results in the activation of various receptors in the brain, including the 5-HT2A receptor, which is responsible for the psychedelic effects of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one include increased heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and prolactin. The psychological effects of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one include euphoria, increased sociability, and altered perception of time and space.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one in lab experiments is its ability to selectively release serotonin, norepinephrine, and dopamine, which makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation of using 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one is its potential for abuse, which requires strict regulations and precautions to be taken when handling and administering the compound.

Future Directions

There are several future directions for the research on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one. One direction is to study its potential use as a therapeutic agent for various psychiatric disorders. Another direction is to investigate its mechanism of action in more detail to identify new targets for drug development. Additionally, more research is needed to understand the long-term effects of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one on the brain and the body.

Synthesis Methods

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one involves the reaction of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-amine with 3-phenylpyrrolidine-1-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin-norepinephrine-dopamine releasing agent, which means that it increases the levels of these neurotransmitters in the brain. This property of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one has been studied for its potential use in the treatment of various psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c24-20(18-8-9-21-22(15-18)26-14-13-25-21)7-4-11-23-12-10-19(16-23)17-5-2-1-3-6-17/h1-3,5-6,8-9,15,19H,4,7,10-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLUDQMMOZJWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)CCCC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one

CAS RN

431938-85-1
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenyl-1-pyrrolidinyl)-1-butanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0431938851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(3-PHENYL-1-PYRROLIDINYL)-1-BUTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T5EL3L6GF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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